RAS-Mutant Selectivity: ML-162 Outperforms RSL3 in Differential Cytotoxicity
ML-162 exhibits a 23-fold selectivity index between HRASG12V-expressing and wild-type BJ fibroblasts, with IC50 values of 25 nM and 578 nM respectively [1]. This selectivity is reported to be greater than that of (1S,3R)-RSL3, a previously reported inhibitor of RAS oncogene-expressing cells, for which comparable selectivity indices are not explicitly stated in the same study, but the ML-162 derivative is described as 'more potent and selective' [1]. The quantitative differential in RAS-mutant versus wild-type sensitivity provides a clear benchmark for selecting ML-162 in studies focused on RAS-driven malignancies.
| Evidence Dimension | Selectivity Index (WT IC50 / Mutant IC50) in RAS-engineered fibroblasts |
|---|---|
| Target Compound Data | IC50: 25 nM (HRASG12V), 578 nM (WT) → Selectivity Index = 23.1 |
| Comparator Or Baseline | (1S,3R)-RSL3 (exact IC50 values not provided in this study, but ML-162 is described as more selective) |
| Quantified Difference | 23-fold selectivity for ML-162 vs. unquantified improvement over RSL3 |
| Conditions | BJ fibroblast cell lines engineered to express HRASG12V (BJeLR) or wild-type RAS (BJeH-LT), 48h treatment |
Why This Matters
A higher selectivity index reduces off-target cytotoxicity in wild-type cells, improving signal-to-noise in synthetic lethality screens and enhancing the translational relevance of RAS-mutant models.
- [1] Weïwer M, Bittker JA, Lewis TA, et al. Development of small-molecule probes that selectively kill cells induced to express mutant RAS. Bioorg Med Chem Lett. 2012;22(4):1822-1826. View Source
